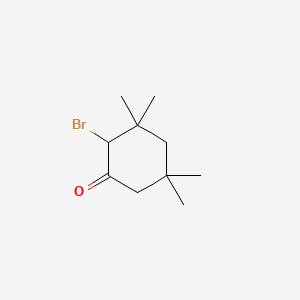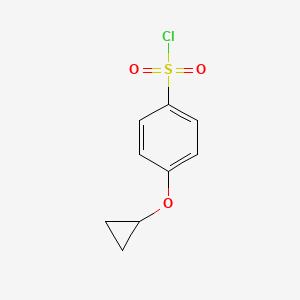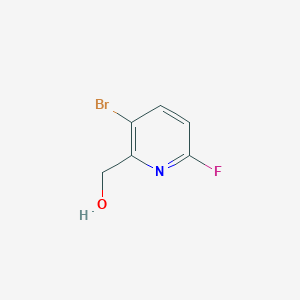
2-Bromo-3,3,5,5-tetramethylcyclohexanone
Übersicht
Beschreibung
2-Bromo-3,3,5,5-tetramethylcyclohexanone is an organic compound with the molecular formula C10H17BrO. It is a derivative of cyclohexanone, where the hydrogen atoms at positions 2, 3, 5, and 5 are replaced by bromine and methyl groups. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-3,3,5,5-tetramethylcyclohexanone can be synthesized through several methods. One common method involves the bromination of 3,3,5,5-tetramethylcyclohexanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,3,5,5-tetramethylcyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-hydroxy-3,3,5,5-tetramethylcyclohexanone or 2-amino-3,3,5,5-tetramethylcyclohexanone.
Reduction: Formation of 2-bromo-3,3,5,5-tetramethylcyclohexanol.
Oxidation: Formation of 2-bromo-3,3,5,5-tetramethylcyclohexanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,3,5,5-tetramethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and other materials
Wirkmechanismus
The mechanism of action of 2-Bromo-3,3,5,5-tetramethylcyclohexanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-3,3,5,5-tetramethylcyclohexanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Iodo-3,3,5,5-tetramethylcyclohexanone:
Uniqueness
2-Bromo-3,3,5,5-tetramethylcyclohexanone is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
IUPAC Name |
2-bromo-3,3,5,5-tetramethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c1-9(2)5-7(12)8(11)10(3,4)6-9/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUUZZPYKJHKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1)(C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-bromo-3,3,5,5-tetramethylcyclohexanone a useful molecule for studying long-range proton coupling?
A1: this compound serves as an excellent model compound for studying long-range proton couplings due to its defined stereochemistry. The presence of the bulky methyl groups at the 3 and 5 positions effectively locks the cyclohexane ring into a specific conformation, minimizing flexibility. This allows researchers to clearly identify axial and equatorial protons using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the long-range coupling constants (specifically ⁴JHH) between these protons, researchers can gain valuable insights into the spatial arrangements and interactions influencing these couplings. [, ]
Q2: What is the significance of the "W" arrangement in long-range proton coupling within this compound?
A2: Research on this compound has demonstrated that a "W" arrangement of four sigma bonds is crucial for observable long-range coupling between protons. [] This "W" conformation, also known as the "Zigzag" pathway, allows for more effective overlap of the proton orbitals involved in the coupling interaction. While other factors can influence the magnitude of long-range couplings, the presence of this "W" arrangement is a key structural requirement for observing these couplings in this compound and similar molecules. [] This finding has broader implications for understanding and predicting long-range couplings in other cyclic systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)


![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)
![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)

![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)
